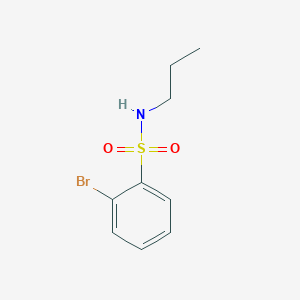

2-bromo-N-propylbenzenesulfonamide

Overview

Description

The compound of interest, 2-bromo-N-propylbenzenesulfonamide, is a derivative of benzenesulfonamide with a bromine atom and a propyl group attached to the benzene ring. This type of compound is part of a broader class of chemicals known as sulfonamides, which are known for their various applications in medicinal chemistry and as reagents in organic synthesis.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the alkylation of benzenesulfonamide precursors. For instance, N-alkylation of 2-azidobenzenesulfonamide with alkyl halides can lead to various sulfonamide products, which can be further transformed into different heterocyclic compounds, as seen in the synthesis of pyrrolobenzothiadiazepine precursors . Similarly, the reaction of N,N-dibromobenzenesulfonamide with propenylbenzene derivatives can yield a range of brominated sulfonamides . Although the specific synthesis of 2-bromo-N-propylbenzenesulfonamide is not detailed in the provided papers, these methods suggest potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, and NMR. Density functional theory (DFT) calculations can also provide insights into the molecular conformation and vibrational properties of these compounds . For example, the molecular structure, vibrational wavenumbers, and electronic absorption wavelengths of a related compound, N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide, were studied using both experimental and computational methods, which could be analogous to the analysis of 2-bromo-N-propylbenzenesulfonamide .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including aminohydroxylation, which is a key step in the synthesis of heterocyclic compounds . The reactivity of these compounds with amines can lead to the formation of Schiff bases or sulfonamides depending on the reaction conditions . Additionally, N,N-dibromobenzenesulfonamide has been used as a brominating agent for carbanionic substrates, indicating its potential utility in the synthesis of brominated organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by the nature of the substituents on the benzene ring. For example, the presence of a nitro group can affect the characteristic vibrational bands of benzene sulfonamides . The solubility, melting point, and stability of these compounds can vary significantly, which is important for their applications in chemical synthesis and pharmaceuticals. The compound sodium N-bromo-p-nitrobenzenesulfonamide, a related derivative, has been reported to be a useful oxidizing titrant, suggesting that 2-bromo-N-propylbenzenesulfonamide may also possess unique reactivity and utility in analytical applications .

Scientific Research Applications

Synthesis and Analytical Applications

- Oxidizing Titrant : Sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has been used as an oxidizing titrant for direct titrations of ascorbic acid, glutathione, thioglycolic acid, methionine, sulfite, and arsenite. The synthesis, composition, and structure of this compound are well-documented, highlighting its utility in analytical chemistry (Gowda et al., 1983).

Medicinal Chemistry

HIV Infection Prevention : Derivatives of benzenesulfonamide, such as 4-methyl-N-(piperidin-4-yl)-N-propylbenzenesulfonamide, have been synthesized for potential use as CCR5 antagonists, targeting HIV infection prevention and control (Cheng De-ju, 2014).

Photodynamic Therapy for Cancer Treatment : Compounds like peripheral tetrakis-(E)-4-((5-bromo-3-methoxy-2-(λ1-oxidaneyl)benzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide substituted zinc(II) phthalocyanine have been synthesized and characterized for potential use in photodynamic therapy, a treatment modality for cancer. Their good fluorescence properties and high singlet oxygen quantum yield make them promising Type II photosensitizers (Pişkin et al., 2020).

Materials Science

Electrophilic Cyanation Agent : N-Cyano-N-phenyl-p-methylbenzenesulfonamide, another related compound, has been used for the synthesis of various benzonitriles from aryl bromides. This methodology is notable for its applicability to electronically diverse and sterically demanding substrates, demonstrating its utility in materials science (Anbarasan et al., 2011).

Heavy Metal Sensors : Bis-sulfonamides like N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) have been synthesized and used for developing sensors for heavy metals like cobalt ions. These studies indicate the potential of sulfonamide derivatives in environmental and healthcare applications (Sheikh et al., 2016).

Safety and Hazards

2-Bromo-N-propylbenzenesulfonamide is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of contact with eyes or skin, rinsing cautiously with water for several minutes .

properties

IUPAC Name |

2-bromo-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFAHNNJLVPABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429173 | |

| Record name | 2-bromo-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-propylbenzenesulfonamide | |

CAS RN |

951883-92-4 | |

| Record name | 2-bromo-N-propylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1336169.png)

![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1336182.png)

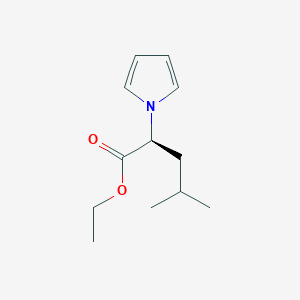

![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)

![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B1336188.png)

![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)